molecular formula C37H72NaO8PS B1502574 Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate CAS No. 474923-39-2

Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate

Cat. No.: B1502574
CAS No.: 474923-39-2
M. Wt: 731 g/mol
InChI Key: AKETWRINAWSUQU-RUQJKXHKSA-M
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Description

1,2-Dipalmitoyl-sn-Glycero-3-Phosphothioethanol (DPPTE) or 16:0 Ptd Thioethanol is a thiol modified phospholipid.

Scientific Research Applications

Nucleating Agents for Polymeric Materials

One research area involves the use of sodium-based organophosphate compounds as nucleating agents in the processing of polymers such as isotactic polypropylene (iPP). A study by Yoshimoto et al. (2001) discusses Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11) and its role as a nucleating agent, highlighting its impact on the crystallization behavior of iPP. This application is crucial for improving the mechanical properties and processing characteristics of polymeric materials (Yoshimoto et al., 2001).

Reverse Micelles and Microemulsions

Another field of research involves the formation of reverse micelles and microemulsions, where compounds like sodium bis(2-ethylhexyl)phosphate (NaDEHP) have been studied extensively. For example, Yu and Neuman (1994) explored how NaDEHP forms giant rodlike reversed micelles, which are of interest for applications in nanotechnology, materials science, and encapsulation processes (Yu & Neuman, 1994). Additionally, the solution behaviors of NaDEHP in n-heptane were investigated, revealing insights into the growth mechanisms of reversed micelles and the impact of water on their size (Yu & Neuman, 1994).

Mechanism of Action

Target of Action

The primary targets of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, also known as 16:0 Ptd Thioethanol, are lipid layers in biological membranes. The compound interacts with these lipid layers, facilitating the formation of liposomes .

Mode of Action

16:0 Ptd Thioethanol is a thiol-modified phospholipid . It facilitates the formation of liposomes by building lipid layers with the assistance of thiol-anchors at the lipid headgroups . This interaction results in changes in the structure and function of the lipid layers, enabling the formation of liposomes.

Properties

IUPAC Name

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKETWRINAWSUQU-RUQJKXHKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72NaO8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677165
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474923-39-2
Record name Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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